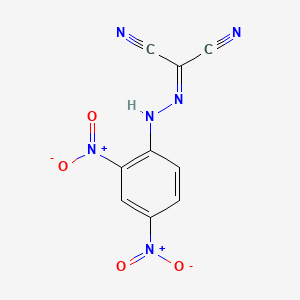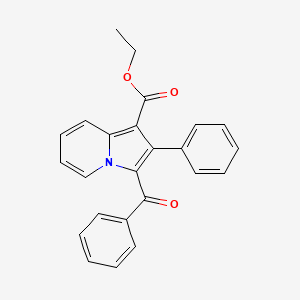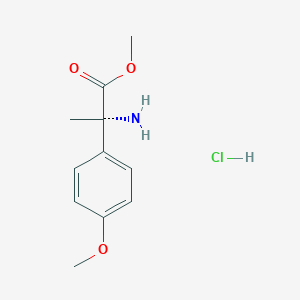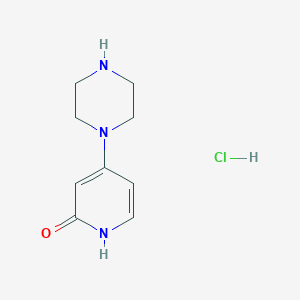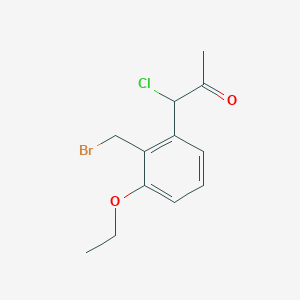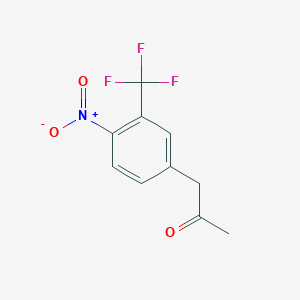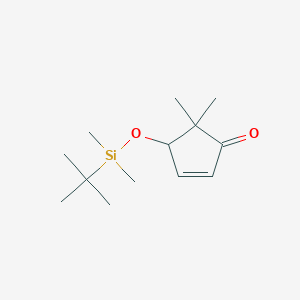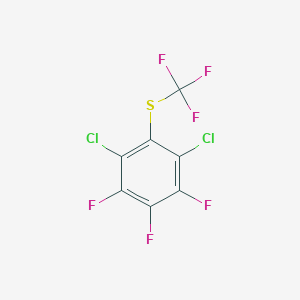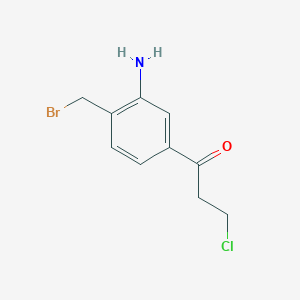
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H11BrClNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 3-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for the Friedel-Crafts reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include azido derivatives, cyanides, nitro compounds, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one
Uniqueness
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the specific combination of functional groups that confer distinct reactivity and biological activity. The presence of both bromomethyl and chloropropanone moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[3-amino-4-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-8-2-1-7(5-9(8)13)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |
Clave InChI |
PQPHVRWLYNQBHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


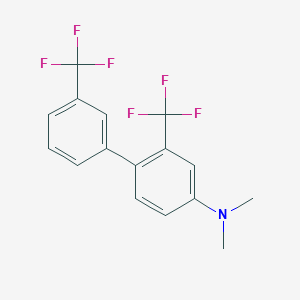
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)

